2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide
Overview
Description
2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide, also known as 2,4-dihydroxypyrimidine-5-carboxylic acid , is a heterocyclic compound with the chemical formula C₅H₄N₂O₄ . It is sometimes referred to as isoorotic acid or uracil-5-carboxylic acid . The compound features two hydroxyl groups and two chlorine atoms attached to a pyrimidine ring. Its molecular weight is approximately 156.10 g/mol .
Synthesis Analysis
2,4-Dihydroxypyrimidine-5-carboxylic acid can be obtained from 5-formyluracil through enzymatic action by thymine 7-hydroxylase . This enzyme-mediated transformation leads to the formation of the target compound.Molecular Structure Analysis
The molecular structure of 2,4-dihydroxypyrimidine-5-carboxylic acid consists of a pyrimidine ring with hydroxyl groups at positions 2 and 4. The chlorine atoms are attached to the carbon atoms at positions 2 and 4 of the pyrimidine ring. The tert-butylamide group is linked to the nitrogen atom at position 5 .Chemical Reactions Analysis
- N1-Alkylation : 2,4-Dihydroxypyrimidine-5-carboxylic acid has been used as a substrate for the synthesis of N1-alkylated uracil derivatives .
- Visual Sensing of Melamine : The compound has been employed in a highly sensitive analytical method based on gold nanoparticles for detecting melamine at parts-per-billion (ppb) levels .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
N-tert-butyl-2,4-dichloropyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)14-7(15)5-4-12-8(11)13-6(5)10/h4H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVWBUITNKPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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